Methylamino-PEG5-azide

PROTAC linker length Conformational flexibility Ternary complex optimization

Standard PEG-azide linkers often lack optimal chain length and amine reactivity for PROTAC ternary complex formation and multi-step bioconjugation. Methylamino-PEG5-azide (CAS 2055046-24-5) addresses this with: - PEG5 spacer (18 rotatable bonds, ~17.5 Å) ensuring conformational flexibility for ternary complex geometry - Methylamino secondary amine providing distinct nucleophilicity for site-selective NHS ester/carboxylate conjugation - Azide terminus enabling CuAAC and SPAAC click chemistry with alkyne/DBCO/BCN payloads Monodisperse (n=5) for reproducible conjugate characterization.

Molecular Formula C13H28N4O5
Molecular Weight 320.39 g/mol
Cat. No. B608988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylamino-PEG5-azide
SynonymsMethylamino-PEG5-azide
Molecular FormulaC13H28N4O5
Molecular Weight320.39 g/mol
Structural Identifiers
InChIInChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3
InChIKeyDHHWWGQHCQSYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methylamino-PEG5-azide Procurement Guide: CAS 2055046-24-5, Specifications, and Comparator Identification


Methylamino-PEG5-azide (CAS 2055046-24-5; C₁₃H₂₈N₄O₅; MW 320.39) is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal azide group and a methylamino group separated by a PEG5 spacer chain of five ethylene glycol repeat units . It is classified as a monodisperse, discrete PEG oligomer linker for click chemistry and PROTAC (PROteolysis TArgeting Chimera) synthesis . The compound supports copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) via its azide terminus, while the methylamino group provides amine reactivity toward carboxylic acids, activated NHS esters, and carbonyl compounds . Its closest functional comparators include Methylamino-PEG3-azide (CAS 1355197-57-7; C₉H₂₀N₄O₃; MW 232.28) , Amino-PEG-azide analogs bearing primary amine termini , and other PEG-based heterobifunctional linkers with varying chain lengths (PEG4, PEG6) and terminal groups (hydroxyl, thiol, carboxyl) [1]. The key selection differentiator lies in the interplay of three structural parameters: PEG5 chain length, methyl substitution on the amine terminus, and the azide functional group—each modulating conjugate solubility, linker flexibility, and orthogonal reaction compatibility in multi-step bioconjugation workflows.

Methylamino-PEG5-azide Procurement: Why PEG3, PEG6, or Primary Amine Analogs Are Not Direct Substitutes


Generic substitution among PEG-azide linkers fails because three interdependent structural parameters—chain length, amine substitution pattern, and orthogonal group compatibility—collectively determine conjugate performance in ways that are not interchangeable. First, PEG chain length governs linker contour length and conformational flexibility; each additional ethylene glycol unit adds approximately 3.5 Å to the spacer length and increases the number of rotatable bonds, directly affecting ternary complex geometry in PROTAC applications and steric accessibility in bioconjugation [1]. Second, the methylamino group is a secondary amine, which exhibits different nucleophilicity, steric profile, and reaction kinetics compared to primary amines found in Amino-PEG-azide linkers, influencing conjugation efficiency with sterically hindered carboxylates or NHS esters . Third, the azide functional group remains the click chemistry handle across the class, but its effective accessibility is modulated by the PEG chain length—longer PEG chains reduce azide self-interaction with the PEG backbone, potentially improving crystallization behavior and reaction yields [2]. Fourth, logP and aqueous solubility scale non-linearly with PEG oligomer length, with PEG5 occupying a balanced hydrophilicity window distinct from PEG3 (lower solubility) and PEG8 (increased hydrodynamic radius that may impede membrane permeability) [1]. The evidence below quantifies these differential dimensions across comparators.

Methylamino-PEG5-azide Quantitative Comparative Evidence: Linker Length, Amine Reactivity, and Solubility Differentials


Methylamino-PEG5-azide vs. Methylamino-PEG3-azide: PEG Chain Length Differential in Contour Length and Rotatable Bonds

Methylamino-PEG5-azide provides a PEG5 spacer comprising five ethylene glycol repeat units, whereas its closest analog Methylamino-PEG3-azide contains only three ethylene glycol units (PEG3 backbone) . The difference in chain length translates to a contour length increase of approximately 7.0 Å (2 × ~3.5 Å per ethylene glycol unit) [1] and an increase in rotatable bond count from the lower value in PEG3 to 18 rotatable bonds in Methylamino-PEG5-azide . This extended flexible tether enables the azide and methylamino termini to sample a broader conformational space and bridge greater inter-ligand distances, which is critical for optimizing ternary complex geometry in PROTAC applications where linker length directly modulates degradation efficiency [1].

PROTAC linker length Conformational flexibility Ternary complex optimization

Methylamino-PEG5-azide vs. Amino-PEG-azide: Secondary vs. Primary Amine Reactivity Profile in NHS Ester and Carboxylate Conjugations

Methylamino-PEG5-azide features a secondary methylamino (-NHCH₃) terminus, contrasting with the primary amine (-NH₂) terminus found in standard Amino-PEG-azide linkers (e.g., Azido-PEG7-amine) . Secondary amines exhibit distinct nucleophilicity and steric properties relative to primary amines. In NHS ester conjugation systems, primary amines react optimally at pH 7–9 to form stable amide bonds . Secondary amines, bearing additional steric bulk from the methyl substituent, demonstrate altered reaction kinetics that may reduce competitive hydrolysis and off-target reactivity in complex multi-amine environments such as lysine-rich protein surfaces . This differential reactivity profile supports sequential, orthogonal conjugation strategies where a secondary amine can be employed to avoid cross-reactivity with primary amine functional groups present elsewhere in the conjugate.

Amine nucleophilicity Bioconjugation efficiency NHS ester coupling

Methylamino-PEG5-azide Hydrophilicity and LogP Profile Relative to PEG Length Series

Methylamino-PEG5-azide exhibits a calculated LogP value of 0, as reported in vendor physicochemical data . The PEG5 spacer length represents a balanced hydrophilic tether that increases water solubility compared to shorter PEG oligomers while maintaining lower molecular weight and smaller hydrodynamic radius than PEG8 or longer PEG linkers [1]. Short PEG oligomers (PEG2–PEG4) are de facto standards for hydrophilic linkers in PROTAC design due to their synthetic accessibility and predictable physicochemical properties [2], yet PEG5 offers incremental solubility enhancement without crossing the molecular weight threshold (typically beyond PEG6–PEG8) where membrane permeability begins to decline due to expanded polar surface area and hydration shell effects [1].

Aqueous solubility LogP PEG linker optimization

Methylamino-PEG5-azide Dual Orthogonal Reactivity: Azide Click Chemistry Plus Amine Coupling Compatibility

Methylamino-PEG5-azide enables sequential, non-interfering conjugation reactions via its two distinct functional termini. The azide group supports both CuAAC (copper-catalyzed) and SPAAC (strain-promoted, with DBCO or BCN) click chemistry , while the methylamino group independently reacts with carboxylic acids, activated NHS esters, and carbonyl compounds [1]. This orthogonal pairing differs from linkers bearing only a single reactive group (e.g., m-PEG5-azide, which lacks a second functional terminus) [2] and from heterobifunctional linkers combining azide with thiol (-SH) or hydroxyl (-OH) termini that require distinct conjugation chemistries (e.g., maleimide-thiol coupling or carbodiimide activation) . The azide-amine combination is among the most commonly employed heterobifunctional PEG architectures for stepwise bioconjugation .

Orthogonal conjugation Click chemistry Heterobifunctional linker

Methylamino-PEG5-azide High-Value Procurement Scenarios Based on Differential Evidence


PROTAC Degrader Linker Optimization Requiring Precise PEG5 Spacer Length

Methylamino-PEG5-azide is optimally procured for PROTAC synthesis when the required linker contour length falls between PEG3 (~10.5 Å shorter) and PEG6/PEG8 (~3.5–10.5 Å longer) [1]. The 18 rotatable bonds and five ethylene glycol units provide conformational flexibility that enables the warhead and E3 ligase ligand to sample an ensemble of orientations essential for ternary complex formation [1]. The calculated LogP of 0 and MW of 320.39 balance aqueous solubility with permeability, positioning PEG5 as a linker length that enhances conjugate solubility without exceeding the molecular weight threshold (~400–500 Da) where cellular permeability begins to decline .

Sequential Bioconjugation Requiring Orthogonal Azide Click Chemistry and Secondary Amine Coupling

Methylamino-PEG5-azide is selected for multi-step bioconjugation workflows where the azide group is first employed for click chemistry attachment (CuAAC or SPAAC with DBCO/BCN) to an alkyne-bearing payload or surface , followed by methylamino-mediated conjugation to carboxylic acids, NHS esters, or carbonyls on a second biomolecule. The secondary amine offers distinct steric and nucleophilic properties compared to primary amines, reducing competitive hydrolysis in aqueous NHS ester coupling and enabling site-selective conjugation in the presence of multiple primary amines .

Antibody-Drug Conjugate (ADC) Linker Development Requiring Hydrophilic PEG5 Spacer

Methylamino-PEG5-azide is applicable as an ADC linker building block where a hydrophilic PEG spacer is required to enhance aqueous solubility and reduce aggregation of the antibody-drug conjugate. The PEG5 chain length provides sufficient spatial separation between payload and antibody to minimize steric hindrance and preserve antigen-binding affinity, while the 8 hydrogen bond acceptors contribute to hydration shell formation that discourages non-specific serum protein adsorption .

Functionalized Biomaterial and Nanoparticle Surface Modification via Click Chemistry

Methylamino-PEG5-azide is procured for surface functionalization of nanoparticles, liposomes, or biomaterials where the azide group enables click chemistry conjugation to alkyne-, DBCO-, or BCN-modified surfaces or payloads . The PEG5 spacer imparts hydrophilicity and reduces non-specific binding, while the methylamino group remains available for subsequent conjugation to targeting ligands, fluorescent probes, or therapeutic agents via amine-reactive chemistry. The monodisperse nature (n = 5) ensures reproducible surface coating density and conjugate characterization .

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